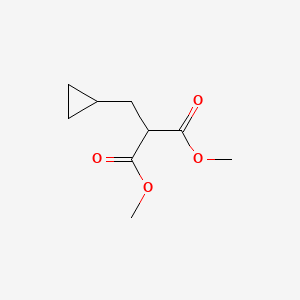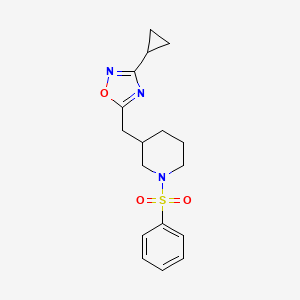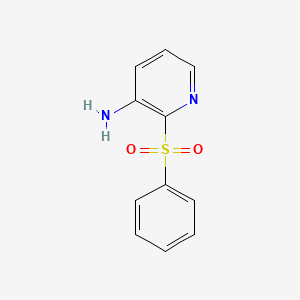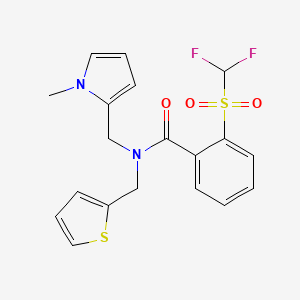![molecular formula C15H21ClN4O3 B2832763 Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate CAS No. 2402830-00-4](/img/structure/B2832763.png)
Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2402829-66-5 . It has a molecular weight of 326.78 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “tert-butyl 3- (2-chloropyrimidine-5-carboxamido)pyrrolidine-1-carboxylate” and its InChI Code is "1S/C14H19ClN4O3/c1-14 (2,3)22-13 (21)19-5-4-10 (8-19)18-11 (20)9-6-16-12 (15)17-7-9/h6-7,10H,4-5,8H2,1-3H3, (H,18,20)" . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.78 . It is a powder and is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Pharmacological Research
Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate has been explored in pharmacological research, particularly in the discovery and optimization of renin inhibitors. A study by Tokuhara et al. (2018) involved optimizing a potent renin inhibitor by modifying its structure to improve pharmacokinetic profiles while retaining renin inhibitory activity. This involved exploring 5-membered azoles and fused heterocycles to enhance interaction with the lipophilic S3 pocket of renin, which is significant for the development of orally bioavailable renin inhibitors (Tokuhara et al., 2018).
Chemical Synthesis and Characterization
In another area, Shpakovsky et al. (2012) synthesized and characterized new organotin(IV) complexes of bis-(2,6-di-tert-butylphenol)tin(IV) dichloride with heterocyclic thioamides. These compounds were evaluated for their in vitro cytotoxicity against human breast adenocarcinoma cells, highlighting their potential in the synthesis of biologically active compounds (Shpakovsky et al., 2012).
Interaction Studies and Novel Compound Synthesis
Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butyl glycinate, leading to the discovery of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This study is significant for understanding reaction features and the synthesis of potential biologically active compounds (Zinchenko et al., 2018).
Aromatic Polyamide Synthesis
Yang et al. (1999) investigated the synthesis and characterization of aromatic polyamides based on bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone. Their research is crucial in the field of polymer chemistry, focusing on the properties and applications of novel aromatic polyamides (Yang et al., 1999).
Organic Chemistry Applications
The chemical is also used in various organic chemistry applications, such as in the synthesis of fluorinated pyrazole-4-carboxylic acids (Iminov et al., 2015) and in studies involving the oxidation of benzylic methylenes (Zhang et al., 2009). These studies contribute significantly to the development of new synthetic methods and compounds with potential applications in medicinal chemistry and materials science (Iminov et al., 2015); (Zhang et al., 2009).
作用機序
Safety and Hazards
The compound should be handled with care as it has a GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-5-11(9-20)19(4)12(21)10-7-17-13(16)18-8-10/h7-8,11H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPSOSQQYJOIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)C2=CN=C(N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2832680.png)

![N-methyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2832682.png)
![6,6'-Dibromo-1,1'-bis(2-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B2832685.png)


![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2832692.png)


![trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B2832698.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2832699.png)
![4-{[4-(aminosulfonyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2832700.png)

